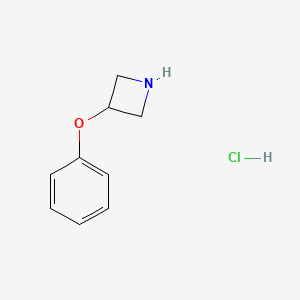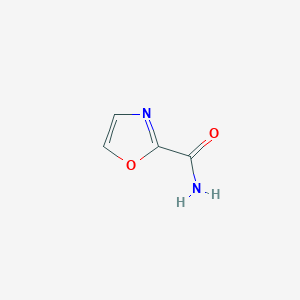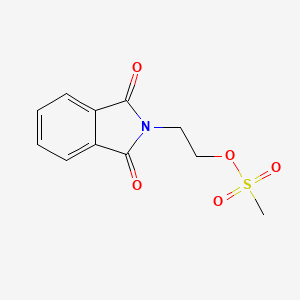
2-(4-Chlorophenyl)propionyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)propionyl chloride is a compound with the molecular formula C9H8Cl2O . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)propionyl chloride involves the reaction of 2-(4-chlorophenyl)propanoic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) at 25°C . The reaction mixture is stirred for 1.5 hours and then concentrated to yield the acid chloride as a light yellow oil .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)propionyl chloride is represented by the InChI code: 1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 . The molecular weight of the compound is 203.07 g/mol .Chemical Reactions Analysis
As an acyl chloride, 2-(4-Chlorophenyl)propionyl chloride undergoes the characteristic reactions of acyl chlorides . It can react with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
2-(4-Chlorophenyl)propionyl chloride derivatives have been studied for their potential analgesic and anti-inflammatory properties. For instance, a study found that 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride exhibited significant analgesic activity and anti-inflammatory properties, indicating its potential use in pain and inflammation management (Gajewski et al., 1982).
Synthesis of Organic Compounds
The synthesis of complex organic compounds often involves the use of 2-(4-Chlorophenyl)propionyl chloride or its derivatives. For example, the synthesis of 4-(2-chlorophenyl)-1, 6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C was achieved starting with acetyl-1-14C chloride (Hicks et al., 1984).
Chemical Reactions and Molecular Structures
Research on 2-(4-Chlorophenyl)propionyl chloride also includes its reactions and molecular structure studies. For instance, the reaction of some 4,6-dimethoxyindoles with oxalyl chloride, including 3-(4′-Chlorophenyl)-4,6-dimethoxyindole, was investigated to yield various glyoxyloyl chloride derivatives (Black et al., 1996). Additionally, the molecular structure and conformation of propionyl chloride have been determined by gas-phase electron diffraction (Dyngeseth et al., 1984).
Environmental and Catalytic Applications
The compound has been examined in environmental contexts, such as in the catalytic decomposition of hydrogen peroxide and 4-chlorophenol (Huang et al., 2003). Cross-linked styrene/2-(4-chlorophenyl)propene copolymer grafted tetraphenylphosphonium salt was found to be an effective catalyst for the reaction of aromatic chlorides with potassium fluoride (Yoshida et al., 1990).
Pharmaceutical Research
In pharmaceutical research, the enantiomers of 2-(p-chlorophenoxy)propionic acid and its analogs were tested on human ClC-1 channels, revealing insights into the mechanism of action of these modulators (Pusch et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in organic synthesis, particularly in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
2-(4-Chlorophenyl)propionyl chloride, as an acid chloride, is highly reactive. It can interact with nucleophilic groups in target molecules, leading to the formation of new covalent bonds . In the context of Suzuki–Miyaura coupling reactions, it may undergo oxidative addition with palladium catalysts .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
The primary result of the action of 2-(4-Chlorophenyl)propionyl chloride is the formation of new organic compounds through reactions such as the Suzuki–Miyaura coupling . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action, efficacy, and stability of 2-(4-Chlorophenyl)propionyl chloride can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBMDLEBVTMMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596192 |
Source


|
| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propionyl chloride | |
CAS RN |
63327-24-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)








![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)



![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)